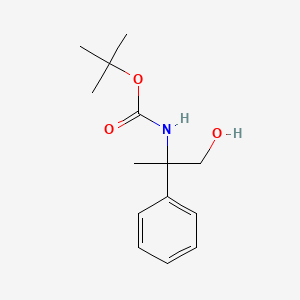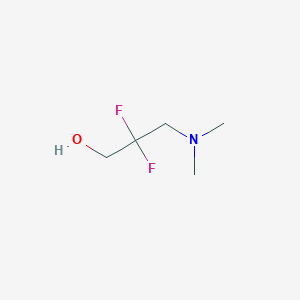
3-(Dimethylamino)-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C5H11F2NO. This compound is characterized by the presence of a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone. It is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-difluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon.
Reaction Conditions: The temperature is maintained at around -78°C to 0°C to ensure the stability of the intermediates.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(Dimethylamino)-2,2-difluoropropanone.
Reduction: 3-(Dimethylamino)propan-1-amine.
Substitution: 3-(Dimethylamino)-2-azidopropan-1-ol.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,2-difluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These properties make it an effective modulator of biological pathways, particularly those involving enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other industrial chemicals.
Uniqueness
3-(Dimethylamino)-2,2-difluoropropan-1-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it a valuable reagent in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C5H11F2NO |
|---|---|
Peso molecular |
139.14 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C5H11F2NO/c1-8(2)3-5(6,7)4-9/h9H,3-4H2,1-2H3 |
Clave InChI |
GNYVMKMFYGISQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


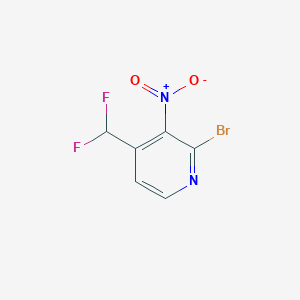
![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
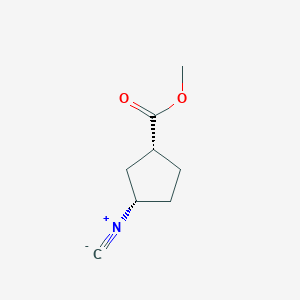
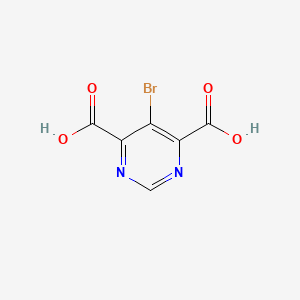
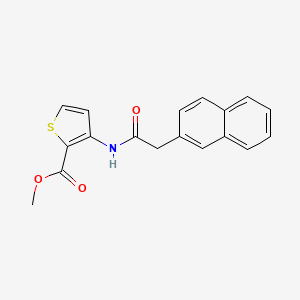
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

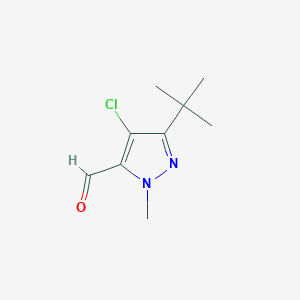



![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
